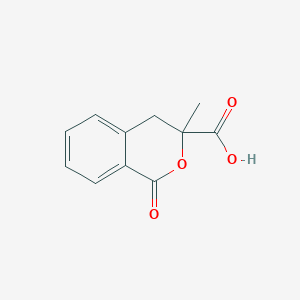

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

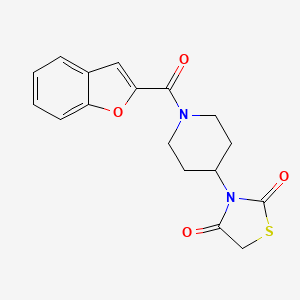

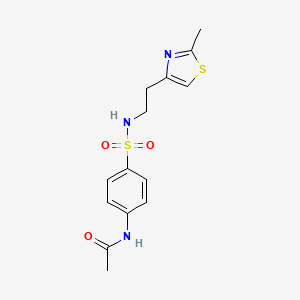

3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, also known as 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid or 3-MOCA, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a molecular formula of C10H10O3. 3-MOCA is a relatively new compound and is primarily used as a reagent in organic synthesis. It is also used to study the mechanism of action of various drugs and has been found to have potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

- A novel method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives was developed, highlighting its potential in antitumor applications (Mondal et al., 2003).

- The reaction of homophthalic acid with Vilsmeier reagent led to derivatives of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, underpinning its significance in organic synthesis (Deady & Rodemann, 2001).

Applications in Material Science

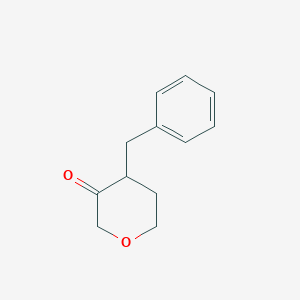

- Dihydroisocoumarins, including 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid derivatives, were isolated from endophytic fungi, showing antifungal and acetylcholinesterase inhibitory activities, useful in bio-materials research (Oliveira et al., 2011).

Pharmacological Research

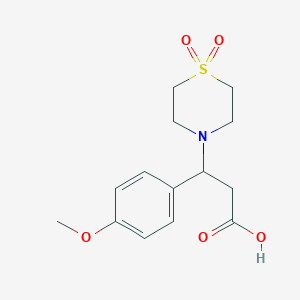

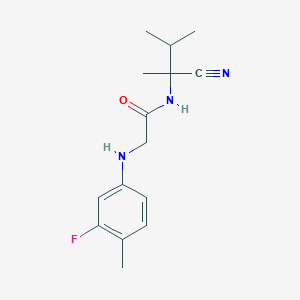

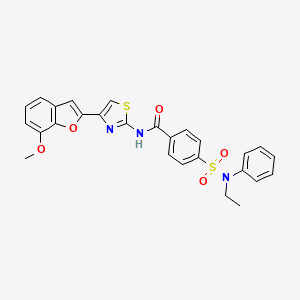

- Synthesis and study of amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride highlighted potential pharmaceutical applications, demonstrating the versatility of isochromene derivatives in drug design (Riabchenko et al., 2020).

- The creation of 1H-benzo[g]isochromene-5,10-diones from 1,4-dihydroxy-2-naphthoic acid and their subsequent elaboration into various derivatives revealed their anticancer properties, indicating the potential of isochromene derivatives in cancer research (Thi et al., 2015).

Environmental and Corrosion Studies

- Isochromene derivatives, including the compound , were explored for their anti-corrosive behavior on mild steel, highlighting their application in material protection and environmental studies (Saady et al., 2018).

properties

IUPAC Name |

3-methyl-1-oxo-4H-isochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMJBIRHDOBCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)

![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)

![3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803060.png)

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)